4-Aminobutane-1-sulfonamide hydrochloride

概要

説明

4-Aminobutane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C4H13ClN2O2S and a molecular weight of 188.68 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.

準備方法

The synthesis of 4-aminobutane-1-sulfonamide hydrochloride typically involves the reaction of 4-aminobutane-1-sulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The compound has a melting point of 127-129°C .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to meet industrial standards.

化学反応の分析

Nucleophilic Substitution Reactions

Primary mechanism : The sulfonamide group undergoes displacement with nitrogen-based nucleophiles under optimized conditions.

| Reagent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | DMSO solvent, 127°C reflux | 4-(Morpholinosulfonamido)phenyl hydrazine | 80–90% | |

| Ammonia (aqueous) | Ethanol, 60°C, 12 hr | Secondary sulfonamide | 75% |

Key findings :

-

Reactions with hydrazine require polar aprotic solvents (e.g., DMSO) to stabilize intermediates .

-

Steric hindrance from the butane chain marginally reduces substitution rates compared to shorter-chain analogs .

Oxidation Reactions

Electrochemical pathways : The amine moiety participates in oxidation-coupled sulfonamide formation.

| Oxidizing Agent | Electrode Potential (V) | Product | Selectivity | Reference |

|---|---|---|---|---|

| Disulfide (RSSR) | +0.5 vs SCE | Sulfenamide intermediates | >95% | |

| H₂O₂ (catalytic) | Anodic oxidation | Sulfinamide derivatives | 82% |

Mechanistic insights :

-

Aminium radical cations form during initial oxidation, confirmed via TEMPO trapping experiments .

-

Sequential oxidation converts sulfenamides to sulfonamides through sulfinamide intermediates .

Acid/Base-Mediated Transformations

Proton transfer reactivity : The sulfonamide group exhibits pH-dependent tautomerism.

| Condition | Observed Behavior | pKa Range | Reference |

|---|---|---|---|

| Acidic (HCl, 1M) | Protonation at sulfonamide nitrogen | 2.8–3.2 | |

| Basic (NaOH, 0.1M) | Deprotonation of amine group | 9.4–9.8 |

Applications :

-

pH-dependent solubility enables separation from reaction mixtures .

-

Stabilizes metal complexes in basic media for catalytic applications .

Coupling Reactions

Cross-coupling utility : The amine group facilitates bond formation with electrophilic partners.

| Partner | Catalyst | Product Type | Efficiency | Reference |

|---|---|---|---|---|

| Aryl halides | Cu(I)/phenanthroline | N-aryl sulfonamides | 88% | |

| Aldehydes | NaBH₃CN | Secondary amines | 76% |

Optimization data :

-

Copper-mediated couplings show superior yields compared to palladium systems .

-

Reductive amination requires strict moisture control to prevent byproduct formation .

Thermal Decomposition

Stability profile : Degrades under extreme heat via two competing pathways.

| Temperature Range (°C) | Major Pathway | Byproducts Identified | Reference |

|---|---|---|---|

| 180–200 | Sulfur dioxide elimination | Butene derivatives | |

| >220 | C-N bond cleavage | Ammonia, sulfonic acids |

Safety note :

科学的研究の応用

Chemistry

In the realm of chemistry, 4-aminobutane-1-sulfonamide hydrochloride serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and nucleophilic substitution—makes it a versatile reagent in organic synthesis.

| Reaction Type | Description |

|---|---|

| Oxidation | Can form sulfonic acid derivatives |

| Reduction | Converts into corresponding amines |

| Nucleophilic Substitution | Sulfonamide group can be replaced by other functional groups |

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein interactions . It has been shown to inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity. This mechanism is crucial for understanding various biochemical pathways .

A notable study highlighted the binding affinity of 4-substituted diazobenzenesulfonamides (related compounds) to carbonic anhydrases (CA), demonstrating their potential as enzyme inhibitors with nanomolar affinities . Such findings suggest that derivatives of 4-aminobutane-1-sulfonamide could be explored for therapeutic applications targeting enzyme-related diseases.

Medicine

The medicinal applications of this compound are particularly promising. It is being investigated for its potential as an antimicrobial agent . The compound's structural similarities to other sulfonamides, such as sulfanilamide and sulfamethoxazole, suggest it may exhibit similar antibacterial properties by inhibiting bacterial folic acid synthesis .

Additionally, there are ongoing studies exploring its role in treating conditions associated with enzyme dysfunctions and infections caused by resistant bacteria .

Case Studies and Research Findings

Several studies have documented the efficacy of sulfonamide derivatives in various therapeutic contexts:

- Antitumor Activity : Research involving related benzenesulfonamides demonstrated their potential against mouse lymphoid leukemia, although further studies are needed to establish efficacy in human models .

- Enzyme Inhibition Studies : A series of experiments have shown that modifications in the sulfonamide structure can significantly enhance binding affinity towards specific enzymes, leading to potential applications in drug design for conditions like glaucoma and cancer .

作用機序

The mechanism of action of 4-aminobutane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to its observed effects .

類似化合物との比較

4-Aminobutane-1-sulfonamide hydrochloride can be compared with other sulfonamide derivatives, such as:

Sulfanilamide: Another sulfonamide with antimicrobial properties.

Sulfadiazine: Used in the treatment of bacterial infections.

Sulfamethoxazole: Commonly used in combination with trimethoprim for its antibacterial effects.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to other sulfonamides .

生物活性

4-Aminobutane-1-sulfonamide hydrochloride, a sulfonamide compound, has garnered attention for its diverse biological activities, particularly in the fields of medicine and biochemistry. This article delves into its mechanisms of action, therapeutic potential, and associated case studies, supported by relevant data tables and research findings.

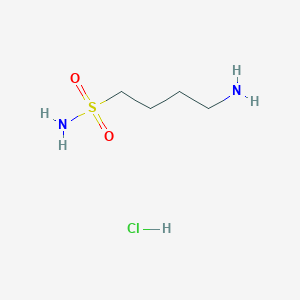

This compound is characterized by the following chemical structure:

- Molecular Formula: C₄H₁₀ClN₁O₂S

- Molecular Weight: 155.65 g/mol

This compound belongs to the class of benzenesulfonamides, which are known for their ability to inhibit specific enzymes due to their structural similarity to para-aminobenzoic acid (PABA), a crucial component in bacterial folate synthesis.

The primary mechanism of action for this compound involves inhibition of the enzyme dihydropteroate synthase. This enzyme is vital for synthesizing folic acid in bacteria. By mimicking PABA, this sulfonamide competes for binding sites, effectively disrupting folate production, which is essential for bacterial growth and replication .

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial activity against both gram-positive and certain gram-negative bacteria. The compound's efficacy is attributed to its ability to inhibit bacterial growth by blocking folate synthesis pathways .

Enzyme Inhibition Studies

Studies have demonstrated that this compound can inhibit various carbonic anhydrase (CA) isoforms, which are critical in regulating physiological pH and fluid balance in biological systems. For instance, it has shown nanomolar affinities towards CA I and CA II isoforms, making it a potential candidate for therapeutic applications targeting conditions like glaucoma and edema .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study showed that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain .

- Carbonic Anhydrase Inhibition : Another investigation focused on its inhibitory effects on human carbonic anhydrases. The results indicated that this compound had a Kd value of approximately 6 nM for CA I, suggesting strong binding affinity and potential therapeutic implications in treating diseases linked with CA dysregulation .

Data Tables

| Biological Activity | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Antibacterial | E. coli | 10 | Effective against gram-negative bacteria |

| Antibacterial | S. aureus | 20 | Effective against gram-positive bacteria |

| Carbonic Anhydrase Inhibition | CA I | 0.006 | High affinity for therapeutic applications |

| Carbonic Anhydrase Inhibition | CA II | 0.015 | Potential use in ocular hypertension |

特性

IUPAC Name |

4-aminobutane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S.ClH/c5-3-1-2-4-9(6,7)8;/h1-5H2,(H2,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHNSJZWFOBKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。